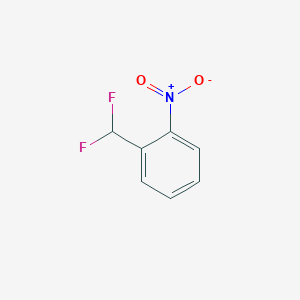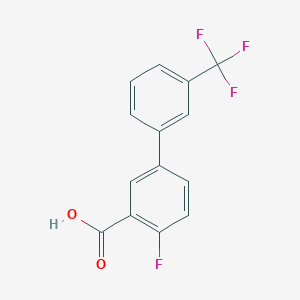
N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclobutane derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of a boronated cyclobutanone, a potential BNCT agent, was achieved through monoalkylation followed by a 2 + 2 cycloaddition using dichloroketene, and subsequent reductive dechlorination and hydrolization to yield the final product . This process indicates that the synthesis of cyclobutane derivatives often requires careful planning and execution of multi-step reactions.
Molecular Structure Analysis
The elucidation of molecular structures of cyclobutane derivatives and related compounds typically involves advanced spectroscopic techniques such as NMR. For example, the structure of a designer drug with a highly substituted pyrazole skeleton was determined using NMR and MS, with additional experiments like HMBC and comparison of predicted and observed (13)C chemical shifts . This suggests that similar methods could be applied to determine the structure of "N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide".
Chemical Reactions Analysis
The chemical reactions involving cyclobutane derivatives can be diverse. The papers provided do not directly discuss the reactions of "N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide", but they do mention the synthesis of related compounds that could undergo various chemical transformations. For example, the synthesis of a potent NMDA agonist involved the creation of 1-aminocyclobutane-1-carboxylic acids, which were evaluated for their activity at excitatory amino acid receptors . This indicates that cyclobutane derivatives can be synthesized and modified to create biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives can be inferred from the synthesis and structural analysis. For instance, the crystal structure of a cyclopropane derivative with antiproliferative activity was determined, which could provide insights into the physical properties such as crystal packing and molecular conformation . Additionally, the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides involved aminomethylation, indicating that cyclobutane derivatives can participate in reactions that affect their chemical properties .
Applications De Recherche Scientifique
Synthesis and Characterization
The compound N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide, under study in various forms, has been synthesized and characterized for research purposes. For instance, McLaughlin et al. (2016) discussed the identification and characterization of a closely related compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, which is a bioisosteric replacement of an indazole ring frequently associated with synthetic cannabinoids. This study highlights the synthesis routes and analytical characterizations of such compounds, emphasizing the need for accurate labeling in research chemicals (McLaughlin et al., 2016).
Chemical and Structural Analysis
Parella et al. (2013) reported on the auxiliary-aided Pd-catalyzed highly diastereoselective double C-H activation and direct bis-arylation of methylene C(sp(3))-H bonds of cyclobutanecarboxamides. This research contributes to the understanding of the chemical properties and potential applications of cyclobutanecarboxamide derivatives, including N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide (Parella, Gopalakrishnan, & Babu, 2013).
Metabolic and Pharmacological Studies
Franz et al. (2017) explored the in vitro metabolism of a synthetic cannabinoid closely related to N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide. Their research provides insights into the metabolic patterns and potential pharmacological activities of such compounds, which can be crucial for understanding the biological interactions and effects of cyclobutanecarboxamide derivatives (Franz et al., 2017).
Application in Prostate Cancer Research
Okudaira et al. (2011) investigated the transport mechanism and intracellular fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in human prostate cancer, providing valuable insights into the application of cyclobutanecarboxamide derivatives in cancer research and imaging (Okudaira et al., 2011).
Propriétés
IUPAC Name |
N-(3-amino-2-methylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-10(13)6-3-7-11(8)14-12(15)9-4-2-5-9/h3,6-7,9H,2,4-5,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCAEUYEXHCYQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

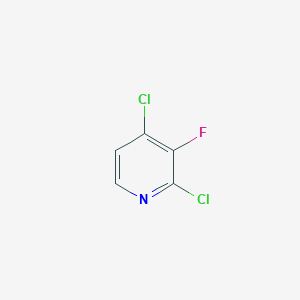


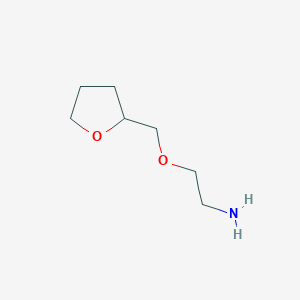
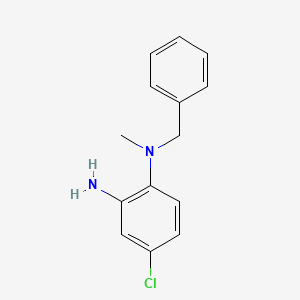

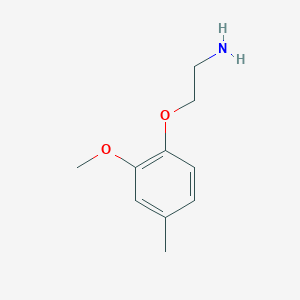


![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)
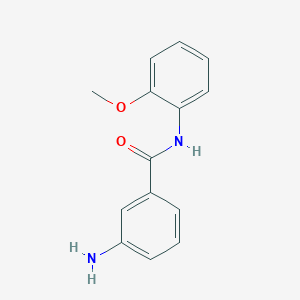
![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)
